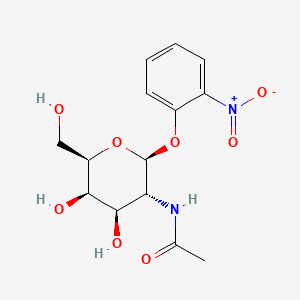

2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

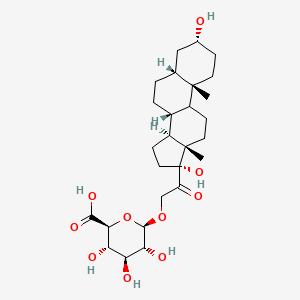

2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside, also known as 2-Nitrophenyl-N-acetyl-beta-D-glucosaminide, is a C-nitro compound and a N-acetyl-beta-D-glucosaminide . It has a role as a chromogenic compound .

Synthesis Analysis

The synthesis of this compound involves the reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions . This affords the corresponding β-D-glucopyranosides in good to high yields . Primary alcohols gave only β-D-glucopyranosides . A mechanism is proposed for this transformation .Molecular Structure Analysis

The molecular formula of 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is C14H18N2O8 . Its molecular weight is 342.30 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis

The reaction of a wide variety of alcohols with a reactive, readily prepared furanosyl oxazoline under acidic conditions affords the corresponding β-D-glucopyranosides in good to high yields . Primary alcohols gave only β-D-glucopyranosides . A mechanism is proposed for this transformation .Scientific Research Applications

Comprehensive Analysis of 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose Applications

2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose is a compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different scientific fields.

Enzyme Substrate for Glycosidase Activity Studies: This compound serves as a substrate for various glycosidases, enzymes that hydrolyze the glycosidic bond between carbohydrates. By studying the interaction between 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose and glycosidases, researchers can gain insights into enzyme specificity and kinetics, which is crucial for understanding carbohydrate metabolism and developing enzyme-based therapies .

Marker in Glycoprotein Research: In glycoprotein research, this compound is used as a marker to track the presence and modification of glycoproteins. It helps in identifying glycoprotein enzymes that are potential biomarkers for diseases, thereby aiding in the diagnosis and prognosis of various conditions .

Probing Mechanisms of Lysosomal Storage Disorders: The aberrant glycosylation patterns associated with lysosomal storage disorders can be studied using this compound. It helps in understanding the underlying mechanisms of these disorders, which is vital for the development of targeted treatments .

Cancer Research: 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose is used to investigate the altered glycosylation in cancer cells. This research can lead to the discovery of novel cancer therapies and improve the understanding of cancer progression and metastasis .

Drug Development: The compound’s interaction with various enzymes makes it a valuable tool in drug development. It can be used to screen for inhibitors or activators of glycosidases, which are potential therapeutic agents for treating metabolic disorders .

Biomarker Discovery: Researchers utilize this compound to discover new biomarkers for diseases. By studying its interaction with different biological molecules, it’s possible to identify unique patterns that signify the presence of specific diseases .

Study of Inflammatory Diseases: 2-Nitrophenyl 2-acetamido-2-deoxy-b-D-galactopyranose is used in the study of inflammatory diseases such as rheumatoid arthritis and Crohn’s disease. It aids in understanding the biochemical pathways involved in inflammation and helps in the search for anti-inflammatory compounds .

Glycosylation Pattern Analysis: This compound is instrumental in analyzing glycosylation patterns in various biological processes. Such analyses are essential for understanding cell signaling, protein folding, and immune responses .

properties

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMQUEGJJUADKD-RKQHYHRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S,3R,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-YL]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.